molecular formula C25H28N4O B12799799 Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- CAS No. 2136340-90-2

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

Cat. No.: B12799799
CAS No.: 2136340-90-2
M. Wt: 400.5 g/mol
InChI Key: ZUGKFNYCFBDWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a butylphenyl group and a propoxyphenyl group attached to the azo linkage, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale azo coupling reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized products may include nitro compounds or quinones.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
  • Diazene, phenyl[phenyl(phenylhydrazono)methyl]-, (E,E)-

Uniqueness

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to the presence of both butylphenyl and propoxyphenyl groups, which impart distinct chemical and physical properties

Properties

G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue.

CAS No.

2136340-90-2

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3

InChI Key

ZUGKFNYCFBDWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.